molecular formula C14H16N4O3 B584431 Piromidic Acid-d5 CAS No. 1794759-27-5

Piromidic Acid-d5

Cat. No. B584431
M. Wt: 293.338
InChI Key: JPKVGKXYVOPKKM-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piromidic Acid-d5 is a variant of Piromidic acid, which is a quinolone antibiotic . It is active against both Gram-positive and Gram-negative bacteria . It is used for the treatment of urinary tract and intestinal infections .


Molecular Structure Analysis

Piromidic acid is a pyridopyrimidine that is 5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, substituted at position 2 by a pyrrolidin-1-yl group and at position 8 by an ethyl group . The molecular formula is C14H16N4O3 .

Scientific Research Applications

Antibacterial Properties

Piromidic Acid-d5 has been studied for its antibacterial properties. Shimizu et al. (1975) found that pipemidic acid, a derivative of piromidic acid, exhibited substantial antibacterial activity against both gram-negative and gram-positive bacteria, including Pseudomonas aeruginosa. This activity was generally greater than that of piromidic acid and nalidixic acid, highlighting its potential in combating various bacterial infections (Shimizu et al., 1975).

Enhancement of Drug Dissolution

Research by Çelebi and Nagai (1988) focused on improving the dissolution characteristics of Piromidic Acid through complexation with dimethyl-β-Cyclodextrin (DM-β-CyD). Their study confirmed the formation of an inclusion complex in both aqueous solution and solid state, resulting in a much more rapid dissolution rate of the complex compared to intact Piromidic Acid (Çelebi & Nagai, 1988).

Pharmacokinetics in Animals

In a study by Katae et al. (1979), the pharmacokinetics of piromidic acid were evaluated in fish, both in vitro and in vivo. The study demonstrated that orally administered piromidic acid was effective against experimental infections in fish and was well-tolerated. This research provided insights into the potential use of piromidic acid in treating bacterial fish diseases (Katae et al., 1979).

Chemical Analysis Techniques

There has been development in analytical techniques for the determination of piromidic acid. Cabanillas et al. (2003) developed a procedure for determining piromidic acid using square wave adsorptive stripping voltammetry. This method provided a sensitive and precise way to measure piromidic acid in samples like urine (Cabanillas et al., 2003).

properties

IUPAC Name

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKVGKXYVOPKKM-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piromidic Acid-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.